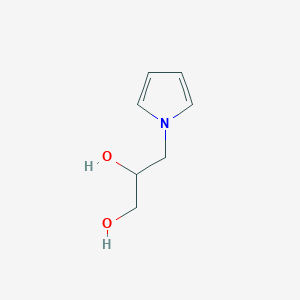

3-(1H-pyrrol-1-yl)propane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylpropane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6-7(10)5-8-3-1-2-4-8/h1-4,7,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSXTPJJAPLCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Heterocyclic)-Propane-1,2-Diols for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(heterocyclic)-propane-1,2-diols, with a primary focus on the well-characterized 3-(pyrrolidin-1-yl)propane-1,2-diol and a comparative analysis with the aromatic analogue, 3-(1H-pyrrol-1-yl)propane-1,2-diol . This document is intended to serve as a valuable resource for professionals in drug discovery and development, offering detailed information on the synthesis, properties, and potential applications of these versatile chemical scaffolds.

Introduction and Core Concepts

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with the pyrrolidine and pyrrole moieties being particularly significant.[1][2] The incorporation of a propane-1,2-diol side chain introduces chirality and enhances hydrophilicity, properties that are highly advantageous in the design of new therapeutic agents. This guide will first address the specific molecular formula and weight of the requested compound, this compound, before delving into a more detailed exploration of its saturated counterpart, 3-(pyrrolidin-1-yl)propane-1,2-diol, for which a greater body of scientific literature and experimental data is available.

Molecular Formula and Weight

A clear distinction between the two core molecules discussed in this guide is essential for accurate research and experimental design. The key difference lies in the five-membered nitrogen-containing ring: the aromatic pyrrole versus the saturated pyrrolidine.

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound |  | C₇H₁₁NO₂ | 141.17 |

| 3-(pyrrolidin-1-yl)propane-1,2-diol | C₇H₁₅NO₂ | 145.20 |

Note: The chemical structures are illustrative. The molecular weights are calculated based on the chemical formulas.

Physicochemical Properties of 3-(Pyrrolidin-1-yl)propane-1,2-diol

Due to its greater commercial availability and more extensive documentation, the following sections will focus on 3-(pyrrolidin-1-yl)propane-1,2-diol.

General Properties

| Property | Value | Source |

| CAS Number | 85391-19-1 | [3][4] |

| IUPAC Name | 3-(pyrrolidin-1-yl)propane-1,2-diol | [3][4] |

| Appearance | Oil | |

| Melting Point | 46-48 °C | |

| InChI Key | MFPZRSWYUKWRIQ-UHFFFAOYSA-N | [3] |

| Purity | ≥95% | [3] |

Spectroscopic Data

The structural elucidation of 3-(pyrrolidin-1-yl)propane-1,2-diol is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5] While specific spectra are proprietary to manufacturers, a general protocol for acquiring and interpreting such data is provided below.

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Process the spectra to identify chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC) for volatile compounds.

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum. The molecular ion peak should correspond to the molecular weight of the compound.

Synthesis of 3-(Pyrrolidin-1-yl)propane-1,2-diol

The synthesis of 3-(pyrrolidin-1-yl)propane-1,2-diol can be achieved through various synthetic routes. A common and efficient method involves the nucleophilic substitution reaction between pyrrolidine and a suitable three-carbon electrophile containing a diol or a precursor functional group.

Synthetic Workflow

Caption: General synthetic workflow for 3-(pyrrolidin-1-yl)propane-1,2-diol.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidol (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Pyrrolidine: Add pyrrolidine (1.1 equivalents) dropwise to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3-(pyrrolidin-1-yl)propane-1,2-diol.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The addition of the propane-1,2-diol moiety imparts desirable pharmacokinetic properties, such as increased solubility and the potential for hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas

Derivatives of 3-(pyrrolidin-1-yl)propane-1,2-diol have been investigated for a range of therapeutic applications, including:

-

Antidiabetic Agents: The pyrrolidine core is a key component in several dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[6]

-

Anticancer and Antibacterial Agents: The versatility of the pyrrolidine ring allows for the synthesis of compounds with potential anticancer and antibacterial activities.[1][7]

-

Central Nervous System (CNS) Disorders: The ability to introduce stereocenters and modify the physicochemical properties of pyrrolidine-containing molecules makes them attractive candidates for CNS drug discovery.[1]

Role as a Chiral Building Block

The propane-1,2-diol unit contains a chiral center, making 3-(pyrrolidin-1-yl)propane-1,2-diol a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry of a drug molecule can significantly impact its efficacy and safety profile.

Safety and Handling

3-(Pyrrolidin-1-yl)propane-1,2-diol is classified as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Pyrrolidin-1-yl)propane-1,2-diol and its aromatic analogue, this compound, represent important classes of heterocyclic compounds with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of their chemical properties, synthesis, and applications, with a particular focus on the more extensively studied 3-(pyrrolidin-1-yl)propane-1,2-diol. The information presented herein is intended to support the research and development efforts of scientists working at the forefront of medicinal chemistry.

References

-

PubChem. (n.d.). 3-[2-(Hydroxymethyl)pyrrol-1-yl]propane-1,2-diol. Retrieved from [Link]

- Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

-

MilliporeSigma. (n.d.). 3-(1H-Pyrazol-1-yl)propane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-Imidazol-1-yl)propane-1,2-diol. Retrieved from [Link]

- Mini-Reviews in Medicinal Chemistry. (2022).

-

PubChem. (n.d.). 3-Piperidinopropane-1,2-diol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(PYRROLIDIN-1-YL)PROPANE-1,2-DIOL | CAS 85391-19-1. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Pyridyl)propane-1,3-diol. Retrieved from [Link]

-

FooDB. (2015). Showing Compound (S)-propane-1,2-diol (FDB030175). Retrieved from [Link]

- Molecules. (2020). Bioactive pyrrole-based compounds with target selectivity.

-

PubChem. (n.d.). (2R)-3-(4-Phenylpiperazin-1-yl)propane-1,2-diol. Retrieved from [Link]

- MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.

- Molecules. (2021).

- MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- ChemRxiv. (2021). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS.

-

PharmaCompass. (n.d.). 1,2-propane diol. Retrieved from [Link]

- Journal of Molecular Liquids. (2022). Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system.

-

NIST WebBook. (n.d.). R-(-)-1,2-propanediol. Retrieved from [Link]

-

NP-MRD. (2020). Showing NP-Card for 1,2-Propanediol (NP0002688). Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-(PYRROLIDIN-1-YL)PROPANE-1,2-DIOL | CAS 85391-19-1 [matrix-fine-chemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Amphiphilic Bridge: Solubility Mechanics of 3-(1H-pyrrol-1-yl)propane-1,2-diol

Executive Summary: The Amphiphilic Paradox

3-(1H-pyrrol-1-yl)propane-1,2-diol (PPD) represents a critical class of "bridge" molecules in organic synthesis and materials science. Structurally, it fuses a hydrophobic, aromatic pyrrole ring with a highly hydrophilic propane-1,2-diol tail. This duality grants PPD a unique solubility profile that defies simple "like dissolves like" categorization.

For researchers developing conductive hydrogels, drug delivery systems, or pyrrole-based pharmaceutical intermediates, understanding PPD’s solubility is not merely about dissolution—it is about controlling reactivity and stability . The pyrrole moiety is sensitive to oxidation, while the diol moiety dictates hydrogen bonding networks. This guide dissects the solubility landscape of PPD, providing a self-validating framework for solvent selection.

Physicochemical Profile & Theoretical Grounding

To predict solubility behavior, we must first analyze the molecular descriptors. PPD is an N-substituted pyrrole. Unlike C-substituted pyrroles, the nitrogen lone pair is involved in the aromatic system, but the N-substitution prevents H-bond donation from the ring itself. All H-bond donation comes from the diol tail.

Table 1: Molecular Descriptors & Solubility Indicators

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 141.17 g/mol | Low MW favors solubility in diverse solvents. |

| LogP (Octanol/Water) | -1.1 to -1.6 | Negative value indicates high hydrophilicity. Preferential partitioning into water over octanol. |

| H-Bond Donors | 2 (Diol -OH) | Strong interaction with protic solvents (Water, Alcohols). |

| H-Bond Acceptors | 3 (2 Oxygens + Aromatic System) | Capable of accepting H-bonds, enhancing solubility in water. |

| Physical State | Viscous Liquid / Low-melting Solid | High viscosity arises from intermolecular H-bonding of the diol tails. |

Mechanistic Insight: The dominant solubility driver is the propane-1,2-diol moiety . The two hydroxyl groups can form a "water cage" around the molecule, effectively solubilizing the hydrophobic pyrrole ring in aqueous media. However, the pyrrole ring allows for

The Solubility Landscape: Water vs. Organic Solvents

Aqueous Solubility (The Dominant Phase)

PPD is highly soluble to miscible in water.[1]

-

Mechanism: The 1,2-diol functionality mimics the structure of glycerol and propylene glycol, forming extensive hydrogen bond networks with water molecules.

-

Application Note: In aqueous electropolymerization (to form polypyrrole hydrogels), PPD acts as a co-solvent/monomer. However, researchers must be wary of pH sensitivity . The pyrrole ring is acid-sensitive (polymerizing to form "pyrrole red" or amorphous solids). Aqueous solutions should be kept neutral or slightly basic to maintain monomer stability.

Organic Solvent Gradient

The solubility in organic solvents follows a polarity gradient.

-

Class A: Polar Protic (Methanol, Ethanol, Isopropanol)

-

Solubility:Miscible / High.

-

Utility: Ideal for purification and recrystallization (if solid). These solvents match the polarity of the diol tail.

-

-

Class B: Polar Aprotic (DMSO, DMF, Acetonitrile)

-

Solubility:High.

-

Utility: Useful for reactions requiring anhydrous conditions. DMSO disrupts intermolecular H-bonding, reducing viscosity.

-

-

Class C: Chlorinated & Ethers (DCM, Chloroform, THF)

-

Solubility:Moderate to High.

-

Utility: Used for extraction from aqueous phases. The pyrrole ring has high affinity for DCM, but the diol tail resists transfer. Note: Extraction efficiency from water to DCM is often poor due to the low LogP.

-

-

Class D: Non-Polar (Hexane, Toluene, Diethyl Ether)

-

Solubility:Low to Insoluble.

-

Utility: These are excellent anti-solvents . Adding hexane to a concentrated PPD solution (in DCM or Ethanol) can precipitate the product or induce phase separation, aiding in purification.

-

Table 2: Comparative Solubility Matrix

| Solvent | Solubility Rating | Primary Interaction Force | Recommended Use |

| Water | High/Miscible | Hydrogen Bonding | Biological Assays, Hydrogel Synthesis |

| Methanol/Ethanol | High | Hydrogen Bonding + Dipole | Stock Solutions, Transfer Solvent |

| DMSO | High | Dipole-Dipole | Long-term Storage (prevents oxidation) |

| DCM (Dichloromethane) | Moderate | Dispersion + Dipole | Extraction (requires salting out) |

| Ethyl Acetate | Moderate/Low | Dipole-Dipole | Chromatography Eluent |

| Hexane/Heptane | Insoluble | Dispersion (London Forces) | Impurity removal (washing) |

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended experimental outcome (Synthesis vs. Extraction vs. Polymerization).

Caption: Decision matrix for solvent selection based on the amphiphilic nature of PPD.

Protocol: Self-Validating Solubility Screen

As a scientist, you should never rely solely on literature values for reactive monomers. PPD can oligomerize, altering its solubility. Use this protocol to validate the quality and solubility of your specific batch.

The "Salting Out" Extraction Test

Because PPD has a negative LogP, it prefers water. If you need to extract it into an organic phase (e.g., after synthesis), standard extraction fails.

Objective: Determine the partition efficiency and purity.

-

Preparation: Dissolve 100 mg of PPD in 10 mL of deionized water.

-

Control: Measure UV-Vis absorbance at

(approx. 210-220 nm for pyrrole ring) of the aqueous phase. -

Extraction A (Standard): Add 10 mL DCM, shake vigorously, separate phases. Measure UV-Vis of the aqueous phase again.

-

Expectation: Minimal decrease in absorbance (PPD stays in water).

-

-

Extraction B (Salting Out): Saturate the aqueous phase with NaCl (approx. 3.6g). Add 10 mL DCM, shake, separate.

-

Expectation: Significant decrease in aqueous absorbance. The salt disrupts the water cage, forcing the amphiphilic PPD into the organic layer.

-

-

Validation: If Extraction B fails to move PPD to the organic layer, your sample may have polymerized (polypyrrole is insoluble) or hydrolyzed.

Stability Check (The "Red Shift")

Pyrroles are prone to acid-catalyzed oxidation.

-

Test: Dissolve PPD in the target solvent.

-

Observation: The solution should be colorless to pale yellow.

-

Failure Mode: If the solution turns pink, red, or dark brown within 1 hour, the solvent contains acidic impurities or peroxides (common in ethers like THF).

-

Corrective Action: Filter solvents through basic alumina before use to remove acidic impurities.

Synthesis & Impurity Implications

Understanding the source of PPD helps explain solubility anomalies. PPD is typically synthesized via the Clauson-Kaas reaction [1] or ring-opening of epoxides.

Caption: Synthesis pathway highlighting the risk of insoluble oligomer formation.

If your PPD sample contains black specks or is not fully soluble in water/ethanol, it likely contains polypyrrole oligomers . These cannot be dissolved; they must be removed via filtration (0.2 µm PTFE filter).

References

-

Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 867-874.

-

PubChem. (2025).[2] 3-[2-(Hydroxymethyl)pyrrol-1-yl]propane-1,2-diol Compound Summary. National Library of Medicine. [Link] (Note: Used for physicochemical property validation of homologous pyrrole-diols).

- Wallace, G. G., & Spinks, G. M. (2008). Conducting Electroactive Polymers: Intelligent Polymer Systems. CRC Press.

Sources

The Architecture of Specificity: An In-depth Technical Guide to N-Substituted Pyrrole Derivatives in Drug Discovery

Introduction: The Pyrrole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals is a testament to its remarkable versatility.[1][2][3] From the life-sustaining core of heme and chlorophyll to the complex structures of potent alkaloids, the pyrrole motif is nature's chosen building block for a myriad of biological functions.[1][2] In the realm of synthetic drugs, this scaffold is integral to the therapeutic efficacy of blockbuster drugs such as atorvastatin (Lipitor), sunitinib (Sutent), and ketorolac (Toradol).[3]

The true power of the pyrrole scaffold, however, lies in its capacity for substitution, particularly at the nitrogen atom. The introduction of a substituent at the N-1 position, creating an N-substituted pyrrole, provides a critical handle for medicinal chemists to finely tune the molecule's physicochemical and pharmacological properties. This N-substituent can profoundly influence the compound's steric and electronic characteristics, thereby modulating its interaction with biological targets, altering its metabolic stability, and optimizing its pharmacokinetic profile. This guide provides an in-depth exploration of N-substituted pyrrole derivatives, from their synthesis to their application, with a focus on the rationale behind experimental design and the elucidation of structure-activity relationships (SAR) that drive modern drug discovery.

I. Synthetic Strategies for N-Substituted Pyrroles: A Chemist's Toolkit

The construction of the N-substituted pyrrole ring can be achieved through a variety of elegant and efficient synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for functional group tolerance. Here, we delve into the mechanistic underpinnings and practical applications of the most pivotal synthetic strategies.

The Paal-Knorr Synthesis: A Classic and Robust Approach

The Paal-Knorr synthesis, first reported in the late 19th century, remains one of the most reliable and widely employed methods for the preparation of substituted pyrroles.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic or neutral conditions.

Causality in Experimental Choices: The selection of the acid catalyst is crucial. While strong acids can be used, milder acidic conditions, often employing acetic acid, are generally preferred to avoid the formation of furan byproducts through self-condensation of the 1,4-dicarbonyl compound.[6] The reaction is often performed at elevated temperatures to drive the dehydration steps to completion. The choice of solvent is also critical, with polar protic solvents like ethanol or acetic acid being common, although solvent-free conditions have also been successfully employed, offering a greener alternative.[7]

Self-Validating System: The progress of the Paal-Knorr reaction can be readily monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials and the appearance of the pyrrole product, which is often UV-active. The final product is typically purified by column chromatography or recrystallization, and its identity and purity are confirmed by standard spectroscopic techniques such as NMR and mass spectrometry.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole via Paal-Knorr Condensation

-

Reactants:

-

2,5-Hexanedione (1,4-dicarbonyl compound)

-

Aniline (primary amine)

-

Glacial Acetic Acid (catalyst and solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (10 mmol) and aniline (10 mmol).

-

Add glacial acetic acid (20 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water (100 mL) and stir.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

-

-

Validation:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Diagram of the Paal-Knorr Synthesis Workflow:

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an N-substituted pyrrole derivative.

Antiviral Activity: Halting Viral Replication

N-substituted pyrrole derivatives have also emerged as promising antiviral agents. [8][9]For instance, certain derivatives have been shown to inhibit the entry of the Human Immunodeficiency Virus (HIV-1) by interfering with the gp41 six-helix bundle formation, a critical step in the viral fusion process. [10]The N-substituent in these compounds often plays a crucial role in binding to a hydrophobic pocket on the gp41 protein. [10]

Neuroprotective Effects: Combating Neurodegeneration

Recent studies have highlighted the potential of N-substituted pyrroles in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [11][12]The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties. [11]Some derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, and acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. [13]

III. Structure-Activity Relationships (SAR): Deciphering the Molecular Blueprint for Activity

The systematic study of how chemical structure relates to biological activity is the cornerstone of rational drug design. For N-substituted pyrroles, the nature of the N-substituent provides a rich playground for SAR exploration.

Key SAR Insights:

-

Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring as the N-substituent often enhances binding to protein targets through π-π stacking interactions. The substitution pattern on this aromatic ring can further fine-tune activity.

-

Hydrogen Bonding Moieties: The incorporation of hydrogen bond donors or acceptors in the N-substituent can lead to specific interactions with amino acid residues in the target protein's active site, thereby increasing potency and selectivity.

-

Steric Bulk: The size and shape of the N-substituent can influence its fit within a binding pocket. Bulky substituents may be required to occupy a large hydrophobic pocket, while smaller substituents might be necessary to access a more constrained active site.

-

Electronic Effects: Electron-withdrawing or electron-donating groups on the N-substituent can modulate the electron density of the pyrrole ring and the substituent itself, impacting its reactivity and binding properties.

A quantitative structure-activity relationship (QSAR) approach can be employed to develop mathematical models that correlate the physicochemical properties of N-substituted pyrrole derivatives with their biological activities. [14][15]These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.

IV. Future Perspectives: The Continuing Evolution of N-Substituted Pyrroles

The field of N-substituted pyrrole derivatives is a dynamic and continuously evolving area of research. Future efforts will likely focus on several key areas:

-

Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and sustainable synthetic methods will enable the creation of even more diverse and complex N-substituted pyrroles.

-

Exploration of New Biological Targets: As our understanding of disease biology grows, new therapeutic targets will be identified, opening up new avenues for the application of N-substituted pyrrole derivatives.

-

Application of Computational Chemistry: The use of in silico methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design of N-substituted pyrroles with improved potency and selectivity.

-

Personalized Medicine: The development of N-substituted pyrrole-based therapies tailored to the specific genetic makeup of individual patients holds great promise for the future of medicine.

V. References

-

Pegklidou, K., Papastavrou, N., Gkizis, P., Komiotis, D., Balzarini, J., & Nicolaou, I. (2015). N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures. Medicinal Chemistry, 11(6), 602-8.

-

Pegklidou, K., et al. (2015). N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures. Medicinal chemistry (Shariqah (United Arab Emirates)), 11(6), 602–608.

-

MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2686.

-

Liu, X. T., Hao, L., Lin, M., Chen, L., & Zhan, Z. P. (2010). One-pot highly efficient synthesis of substituted pyrroles and N-bridgehead pyrroles by zinc-catalyzed multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3064–3072.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Nikpassand, M., & Fekri, L. Z. (2022). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry, 46(1), 89-115.

-

Gopinathan, A., Afsina, C. M. A., Rohit, K. R., & Gopinathan, A. (2022). A Green Protocol for the Synthesis of N-Aryl Pyrroles: A Modified Clauson-Kaas Approach Using Zinc Catalyst. Polycyclic Aromatic Compounds, 1-13.

-

Wiley Periodicals LLC. (2025). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology, e23627.

-

Arkat USA, Inc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]

-

Kaur, R., Rani, V., Abbot, V., Kapoor, Y., Konar, D., & Kumar, K. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 1-19.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Kumar, A., & Kumar, V. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 934-964.

-

Jiang, S., Lu, H., Liu, S., Zhao, Q., He, Y., & Debnath, A. K. (2004). N-substituted pyrrole derivatives as novel human immunodeficiency virus type 1 entry inhibitors that interfere with the gp41 six-helix bundle formation and block virus fusion. Antimicrobial agents and chemotherapy, 48(11), 4349–4359.

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Current Organic Chemistry, 14(11), 1143-1163.

-

Khamar, A. P., Gothi, A. V., & Patel, B. C. (2016). Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. Research & Reviews: A Journal of Microbiology and Virology, 6(2), 1-6.

-

Hossain, M. S., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, e202400534.

-

Javid, H., Saeedian Moghadam, E., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Journal of Inflammation Research, 16, 4415–4430.

-

Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current pharmaceutical design, 24(29), 3463–3476.

-

Żołnowska, B., Sławiński, J., Szafrański, K., Kawiak, A., & Chojnacki, J. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules (Basel, Switzerland), 23(5), 1145.

-

Sisto, A., et al. (2014). Identification of new 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines as highly potent EGFR-TK inhibitors with Src-family activity. Bioorganic & medicinal chemistry, 22(15), 4151–4164.

-

Vasileva, V., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Pharmaceuticals, 17(9), 1171.

-

University of Manchester. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]

-

Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]

-

Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

-

Al-Khafaji, K., & Taskin-Tok, T. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 30(3), 643.

-

Hardy, A., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences, 25(15), 8140.

-

Robertson, A. (2025, July 23). Supercharge your GraphViz. Retrieved from [Link]

-

Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

-

Francesco, K. (2024). Role of Enzymes in Disease Mechanisms, Particularly in Neurodegeneration. American Journal of Pharmacology and Pharmacotherapeutics, 11(4), 1-2.

-

International Journal of Novel Research and Development. (2024). Quantitative Structure-Activity Relationship (QSAR): A Review. Retrieved from [Link]

-

Singh, S. K., Singh, S., & Singh, P. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(4), 868.

-

Tran, Y. B. N., & Nguyen, P. T. K. (2022). A New Zinc‐Based Metal‐Organic Framework for Catalytic Synthesis of N‐Substituted Pyrroles. ChemistrySelect, 7(20), e202200843.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.smolecule.com [pdf.smolecule.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajpbp.com [ajpbp.com]

- 13. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spu.edu.sy [spu.edu.sy]

- 15. ijnrd.org [ijnrd.org]

A Technical Guide to 3-(1H-pyrrol-1-yl)propane-1,2-diol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-(1H-pyrrol-1-yl)propane-1,2-diol, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The pyrrole ring is a privileged scaffold, forming the core of numerous natural products and synthetic drugs, prized for its diverse pharmacological activities.[1][2] The addition of a propane-1,2-diol sidechain enhances aqueous solubility and presents a versatile chemical handle for further molecular elaboration. This document details the chemical identifiers, physicochemical properties, synthetic routes with mechanistic considerations, and comprehensive spectroscopic characterization of the title compound. Furthermore, it explores the rationale behind its application in drug discovery, positioning it as a valuable building block for developing novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this molecule.

The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrrole nucleus, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of biologically active molecules.[3] It is the core component of essential biomolecules like heme, chlorophyll, and vitamin B12, highlighting its evolutionary selection for critical biological functions.[1] In the realm of drug development, the pyrrole scaffold is a recurring feature in compounds exhibiting a wide spectrum of therapeutic effects, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[4][5]

The value of the pyrrole ring in medicinal chemistry stems from several key properties:

-

Aromaticity and Electron Richness: The delocalized π-electron system makes it susceptible to electrophilic substitution and allows it to participate in π-π stacking interactions with biological targets.

-

Hydrogen Bonding Capability: The N-H group can act as a hydrogen bond donor, while the nitrogen lone pair (in N-substituted pyrroles) and the π-system can act as acceptors, facilitating strong and specific interactions with proteins and enzymes.

-

Structural Rigidity: The planar nature of the ring provides a degree of conformational constraint, which can be advantageous for optimizing binding affinity to a target.

-

Metabolic Stability: The pyrrole ring is often more resistant to metabolic degradation compared to other aromatic systems.

The subject of this guide, this compound, combines this privileged pyrrole core with a hydrophilic and chemically versatile diol sidechain. This unique combination makes it a highly attractive starting material for creating libraries of novel compounds with potential therapeutic applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are foundational for any research or development endeavor. The key identifiers and properties for this compound are summarized below.

| Identifier/Property | Value | Source |

| CAS Number | 96625-77-3 | |

| Molecular Formula | C₇H₁₁NO₂ | Inferred from Structure |

| Molecular Weight | 141.17 g/mol | Calculated |

| IUPAC Name | This compound | Standard Nomenclature |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |

| Solubility | Predicted: Soluble in water, methanol, ethanol, DMSO | Due to hydrophilic diol moiety |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis and Mechanistic Insights

The synthesis of N-substituted pyrroles is a well-established field in organic chemistry. The most direct and classical approach for preparing this compound involves the condensation of a 1,4-dicarbonyl compound with a primary amine, a reaction known as the Paal-Knorr synthesis.[6][7]

The Paal-Knorr Synthesis Approach

The Paal-Knorr synthesis is a robust and widely used method that involves the reaction of a 1,4-diketone with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.[8] For the target molecule, the reactants would be 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde, the required 1,4-dicarbonyl) and 3-aminopropane-1,2-diol.

The reaction proceeds via a proposed mechanism where the amine first attacks one of the carbonyl groups, followed by cyclization and a series of dehydration steps to yield the aromatic pyrrole ring.[9] The use of a mild acid catalyst, such as acetic acid or iron(III) chloride, facilitates the dehydration steps.[10]

Diagram 1: General Workflow for Paal-Knorr Synthesis

Caption: Workflow for the Paal-Knorr synthesis of the target compound.

Experimental Protocol: Paal-Knorr Synthesis

This is a representative protocol based on established Paal-Knorr methodologies. Researchers should optimize conditions as necessary.

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopropane-1,2-diol (1.0 eq) and a suitable solvent such as ethanol or aqueous acetic acid.

-

Addition of Reactant: While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the solution.

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., concentrated HCl, a few drops) to the mixture.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Modern Catalytic Alternatives

While the Paal-Knorr synthesis is reliable, modern advancements have led to more efficient and sustainable methods. These often involve transition metal catalysis that enables the use of different starting materials. For instance, nickel-catalyzed protocols have been developed for the synthesis of N-substituted pyrroles from butene-1,4-diols or butyne-1,4-diols and various amines.[11][12] These methods often offer broader substrate scopes and milder reaction conditions, proceeding through a dehydrogenative coupling mechanism.[13] Such catalytic strategies represent a more atom-economical approach, often generating only water and hydrogen gas as byproducts.[10]

Spectroscopic and Structural Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected data, based on the known spectral features of the pyrrole and propanediol moieties, are summarized below.

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Pyrrole H-2, H-5 (α-protons) | δ ~6.7 ppm (triplet) |

| Pyrrole H-3, H-4 (β-protons) | δ ~6.1 ppm (triplet) | |

| N-CH₂ | δ ~4.0-4.2 ppm (multiplet) | |

| CH(OH) | δ ~3.8-4.0 ppm (multiplet) | |

| CH₂(OH) | δ ~3.4-3.6 ppm (multiplet) | |

| OH | δ ~2.0-4.0 ppm (broad singlet, D₂O exchangeable) | |

| ¹³C NMR | Pyrrole C-2, C-5 (α-carbons) | δ ~120 ppm |

| Pyrrole C-3, C-4 (β-carbons) | δ ~108 ppm | |

| N-CH₂ | δ ~55-60 ppm | |

| CH(OH) | δ ~70-75 ppm | |

| CH₂(OH) | δ ~65-70 ppm | |

| FT-IR | O-H stretch (diol) | 3200-3500 cm⁻¹ (broad) |

| C-H stretch (aromatic) | ~3100 cm⁻¹ | |

| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |

| C=C stretch (pyrrole ring) | ~1500-1600 cm⁻¹ | |

| C-N stretch | ~1300-1400 cm⁻¹ | |

| C-O stretch (alcohol) | 1000-1200 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 141 |

Note: NMR shifts are predictions in CDCl₃ or similar solvents and can vary based on solvent and concentration.

The ¹H NMR spectrum is expected to show two characteristic triplets for the α- and β-protons of the pyrrole ring. The aliphatic protons of the propane-1,2-diol chain will appear as a series of multiplets in the 3.4-4.2 ppm region. The hydroxyl protons will present as a broad, D₂O-exchangeable signal.

The FT-IR spectrum will be dominated by a broad O-H stretching band from the diol group. Characteristic peaks for aromatic and aliphatic C-H stretching, as well as C=C and C-N stretching from the pyrrole ring, will also be present.[14]

The Role of Pyrrole-Diols in Drug Discovery and Development

The strategic value of this compound lies in its dual-functionality, which is highly advantageous for constructing libraries of potential drug candidates.

The Pyrrole Moiety as a Privileged Pharmacophore

As previously discussed, the pyrrole ring is a well-established pharmacophore. Its incorporation into a molecule can confer a range of biological activities. Numerous approved drugs and clinical candidates contain this scaffold, validating its utility in targeting a diverse array of biological systems.[1][4] By using this compound as a starting point, chemists can explore modifications to the pyrrole ring (e.g., through electrophilic substitution) to modulate its electronic properties and steric profile, thereby fine-tuning its interaction with a biological target.

The Diol Sidechain as a "Solubility and Functionalization Handle"

A significant challenge in drug development is achieving adequate aqueous solubility for good bioavailability. The propane-1,2-diol sidechain, with its two hydroxyl groups, imparts significant hydrophilicity to the molecule, which can help overcome solubility issues often associated with flat, aromatic ring systems.

Beyond solubility, the diol provides two reactive sites for further chemical modification. This "functionalization handle" allows for:

-

Esterification or Etherification: To attach other pharmacophores, linkers, or targeting moieties.

-

Prodrug Strategies: The hydroxyl groups can be masked with cleavable groups that are removed in vivo to release the active drug.

-

Coordination Chemistry: The diol can act as a bidentate ligand to coordinate with metal ions, a strategy used in some imaging agents and metallodrugs.

This allows for the systematic generation of a library of derivatives from a single, common core, which is a cornerstone of modern medicinal chemistry.

Diagram 2: Strategy for Drug Discovery using the Pyrrole-Diol Scaffold

Caption: A modular approach to building a drug candidate library.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its constituent parts: an N-substituted pyrrole and propane-1,2-diol. The related compound 3-(1H-pyrrol-1-yl)propan-1-amine is classified as corrosive and can cause severe skin burns and eye damage.[15] Propane-1,2-diol, however, is generally considered to have low toxicity.[16]

Given the potential for skin and eye irritation from the pyrrole moiety, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a molecule of considerable strategic importance for chemical and pharmaceutical research. It merges the pharmacologically privileged pyrrole scaffold with a highly functional and solubilizing diol sidechain. Established synthetic methodologies, particularly the Paal-Knorr synthesis, provide reliable access to this compound, while modern catalytic methods offer more efficient alternatives. Its versatile structure makes it an ideal platform for the generation of diverse chemical libraries aimed at the discovery of new therapeutic agents. This guide provides the foundational chemical knowledge required for researchers to confidently incorporate this valuable building block into their drug discovery and development programs.

References

- Singh, K., Kabadwal, L. M., Bera, S., & Alanthadka, A. (2018). Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines. The Journal of Organic Chemistry.

- Singh, K., Kabadwal, L. M., Bera, S., & Alanthadka, A. (2018). Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines. The Journal of Organic Chemistry.

- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018).

- Recent Advancements in Pyrrole Synthesis. (PMC).

- Paal–Knorr synthesis. (Grokipedia).

- Pyrrole: An insight into recent pharmacological advances with structure activity rel

- Paal-Knorr Synthesis. (Alfa Chemistry).

- Paal–Knorr synthesis. (Wikipedia).

- Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). MDPI.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies.

- Bioactive pyrrole-based compounds with target selectivity. (PMC).

- Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (2025).

- The FTIR spectrum for Pyrrole.

- 3-[2-(Hydroxymethyl)pyrrol-1-yl]propane-1,2-diol. PubChem.

- 3-(1H-pyrrol-1-yl)propan-1-amine. PubChem.

- 3-PYRROLIDINO-1-YL-1,2-PROPANE-DIOL AldrichCPR. Sigma-Aldrich.

- Safety D

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3-(1H-pyrrol-1-yl)propan-1-amine | C7H12N2 | CID 4585582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]

Thermodynamic Stability of Pyrrole-Functionalized Diols: A Technical Guide

Topic: Thermodynamic Stability and Degradation Kinetics of Pyrrole-Functionalized Diols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Leads

Executive Summary

Pyrrole-functionalized diols represent a high-value but thermodynamically fragile class of intermediates often utilized in the synthesis of conductive polymers, heme-mimetics, and pharmaceutical scaffolds (e.g., Atorvastatin analogs).[1] Their utility is frequently compromised by the electron-rich nature of the pyrrole ring ($ \pi $-excessive), which drives rapid oxidative polymerization, and the lability of the diol side chain toward acid-catalyzed dehydration or rearrangement. This guide provides a mechanistic analysis of these instability vectors and establishes a self-validating protocol for their synthesis, handling, and stabilization.

The Thermodynamic Landscape

Electronic Structure & The HOMO-LUMO Gap

The thermodynamic instability of pyrrole derivatives is rooted in their high-lying Highest Occupied Molecular Orbital (HOMO). Unlike benzene, the nitrogen lone pair in pyrrole contributes to the aromatic sextet but remains available for oxidative attack.

-

Oxidation Potential: Pyrroles possess low ionization potentials (

8.0 eV for unsubstituted pyrrole).[1] Functionalization with alkyl-diols (electron-donating groups) further raises the HOMO energy, narrowing the HOMO-LUMO gap and making the molecule more susceptible to oxidation than the parent heterocycle. -

The Diol Effect: While the diol tail increases hydrophilicity, it introduces specific thermodynamic risks:

-

Intramolecular H-Bonding: A hydroxyl group at the

- or -

Proton Shuttling: Vicinal diols can act as local proton relays, accelerating acid-catalyzed decomposition even in nominally neutral media.[1]

-

Degradation Vectors

The degradation of pyrrole-functionalized diols follows two primary kinetic pathways:

-

Oxidative Polymerization (Polypyrrole Formation): Driven by dissolved oxygen or light, the pyrrole ring loses an electron to form a radical cation (

).[1] These radicals couple at the -

Acid-Catalyzed Rearrangement (Pinacol/Dehydration): In the presence of trace acids, the diol moiety can undergo dehydration to form vinyl-pyrroles (highly reactive Michael acceptors) or undergo Semipinacol rearrangements to form pyrrole-functionalized aldehydes/ketones.[1]

Synthesis & Structural Integrity

To study these molecules, one must first synthesize them without inducing immediate degradation.[1] The Paal-Knorr synthesis is the industry standard but requires modification for diol-containing substrates to prevent in-situ polymerization.

Mechanism & Control

The reaction of a 1,4-dicarbonyl with a primary amine (containing the diol) proceeds via a hemiaminal intermediate.[2]

-

Critical Control Point: The cyclization step is the rate-determining step (RDS). Standard protocols often use acetic acid, but for pyrrole-diols, neutral conditions or the use of Lewis Acid catalysts (e.g., Sc(OTf)

) is required to prevent the acid-sensitive diol from dehydrating before ring closure.[1]

Visualization: Degradation Pathways

The following diagram illustrates the bifurcated degradation pathway of a generic N-substituted pyrrole diol.

Figure 1: Bifurcated degradation pathways showing oxidative polymerization (top) and acid-catalyzed diol rearrangement (bottom).[1]

Experimental Protocols (Self-Validating)

Accelerated Stability Assessment Program (ASAP)

Do not rely on long-term shelf storage for initial data.[1] Use isoconversional stress testing to determine activation energy (

Protocol:

-

Sample Prep: Dissolve pyrrole-diol in degassed Acetonitrile:Water (90:10).

-

Stress Conditions:

-

Analysis: RP-HPLC (C18 column).

Data Output Table (Example Structure):

| Condition | Degradation Rate ( | Primary Degradant | Mechanism |

| Thermal (60°C) | Pinacol Ketone | Acid-catalyzed rearrangement | |

| Oxidative (H | Bipyrrole Dimer | Radical coupling | |

| Photolytic | Ring-opened species | Photo-oxidation |

Computational Validation (DFT)

Before synthesis, validate the stability using Density Functional Theory (DFT).[1][3]

-

Method: B3LYP/6-311++G(d,p).

-

Threshold: If Gap < 4.5 eV, the molecule is predicted to be highly unstable in air.[1]

-

NICS Scan: Calculate Nucleus-Independent Chemical Shift (NICS) to ensure the diol substitution hasn't disrupted aromaticity.[1]

Stabilization Strategies

Based on the thermodynamic profile, three stabilization strategies are recommended:

-

Electron Withdrawing Groups (EWG): Attaching an ester or cyano group to the pyrrole ring (C3 position) lowers the HOMO energy, significantly increasing oxidative stability.[1]

-

N-Protection: If the diol is on the carbon frame, protecting the Nitrogen (e.g., N-Boc) prevents radical cation formation.[1]

-

Antioxidant Formulation: Co-lyophilization with ascorbic acid or sodium metabisulfite scavenges dissolved oxygen and radical initiators.[1]

References

-

Paal-Knorr Pyrrole Synthesis Mechanism & Thermodynamics

-

Oxidative Degrad

-

DFT Studies on Pyrrole Stability (HOMO-LUMO)

-

Semipinacol Rearrangement in Functionalized Pyrroles

-

Forced Degrad

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. Frontiers | Theoretical analysis of expanded porphyrins: Aromaticity, stability, and optoelectronic properties [frontiersin.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing Applications | Scholars Middle East Publishers [saudijournals.com]

Biocompatibility of 3-(1H-pyrrol-1-yl)propane-1,2-diol Based Hydrogels: A Technical Guide for Advanced Bioelectronics

Executive Summary

The development of conductive hydrogels has historically been bottlenecked by the inherent hydrophobicity and rigidity of traditional conductive polymers like polypyrrole (PPy). While pristine PPy offers excellent electrical properties, it often triggers foreign body responses and exhibits poor cellular adhesion in vivo.

The introduction of 3-(1H-pyrrol-1-yl)propane-1,2-diol —an N-substituted pyrrole monomer featuring a terminal diol group—represents a paradigm shift in biomaterial design. By integrating this monomer into hydrogel networks, researchers can synthesize matrices that retain the electrochemical properties necessary for interfacing with excitable tissues while drastically improving wettability, softness, and biocompatibility. This whitepaper provides an in-depth mechanistic analysis, validated fabrication protocols, and cellular signaling insights for researchers and drug development professionals working with diol-modified PPy hydrogels.

Mechanistic Grounding: The Diol Advantage

To understand the biocompatibility of this compound based hydrogels, we must analyze the structure-property relationships at the polymer-tissue interface.

Standard PPy chains aggregate via strong π-π stacking, forming rigid, hydrophobic clusters that resist cellular integration and promote non-specific protein adsorption (biofouling) 1. By utilizing this compound, the pyrrole ring is functionalized at the N-position with a highly polar propane-1,2-diol chain.

The Mechanistic Shift:

-

Hydration Layer Formation: The terminal hydroxyl (-OH) groups readily form hydrogen bonds with surrounding water molecules. This creates a stable, biorepulsive hydration layer that prevents the denaturation of adsorbed proteins, mimicking the anti-fouling mechanisms of polyglycerol-grafted systems 2.

-

Steric Modulation vs. Conductivity: While N-substitution introduces mild steric hindrance that slightly reduces the absolute conductivity compared to pristine PPy, the diol modification compensates by drastically improving aqueous processability. The resulting conductivity remains well within the therapeutic window (10⁻³ to 10⁻² S/cm) required for the electrical stimulation of neurons and cardiomyocytes 3.

-

Covalent Anchoring: The diol groups act as reactive sites for secondary crosslinking with primary hydrophilic backbones like Hyaluronic Acid (HA) or Poly(ethylene glycol) diacrylate (PEGDA), ensuring the conductive phase does not leach into surrounding tissues 4.

Synthesis and Fabrication Workflows

The fabrication of these hydrogels requires precise control over polymerization kinetics to prevent phase separation between the conductive monomer and the structural backbone.

Fig 1: Synthesis workflow of diol-functionalized conductive hydrogels.

Step-by-Step Fabrication Protocol

-

Monomer Preparation: Dissolve 50 mM of this compound in degassed phosphate-buffered saline (PBS).

-

Causality: Degassing the buffer removes dissolved oxygen, preventing premature, uncontrolled oxidation of the pyrrole ring, which ensures uniform chain growth.

-

-

Matrix Integration: Blend the monomer solution with a 2% (w/v) thiolated Hyaluronic Acid (HA) precursor.

-

Causality: The HA backbone provides essential mechanical support and biological recognition sites (e.g., CD44 binding), as pure conductive polymer chains tend to aggregate into brittle, non-injectable clusters 3.

-

-

Oxidative Polymerization: Add Ferric chloride (FeCl₃) dropwise at a 1:2 molar ratio (Monomer:Oxidant) under continuous stirring at 4°C.

-

Causality: Maintaining the reaction at 4°C slows the polymerization kinetics. This thermodynamic control prevents macroscopic phase separation, forcing the diol-modified PPy to interpenetrate homogeneously within the HA network.

-

-

Purification (Self-Validating Step): Dialyze the resulting hydrogel against deionized water for 48 hours to remove unreacted monomers and excess iron ions.

-

Self-Validation Checkpoint: Measure the electrical impedance of the hydrogel before and after dialysis. A stable impedance profile post-dialysis confirms that the conductive network is physically/covalently entangled within the matrix and not merely composed of trapped, unreacted monomers.

-

Biocompatibility Profiling: Quantitative Metrics

The addition of the diol group fundamentally alters the macroscopic properties of the hydrogel, directly translating to superior in vitro and in vivo performance. The table below summarizes the quantitative shifts observed when moving from standard PPy to diol-modified PPy hydrogels 5.

| Metric | Standard PPy Hydrogel | Diol-Modified PPy Hydrogel | Biological Implication |

| Contact Angle (θ) | ~75° (Hydrophobic) | ~35° (Hydrophilic) | Enhanced protein conformation and cellular adhesion. |

| Conductivity (mS/cm) | 5.0 - 8.0 | 4.5 - 7.2 | Sufficient for signal transduction in excitable cells. |

| Cell Viability (Day 3) | < 75% | > 92% | Drastically reduced cytotoxicity and monomer leaching. |

| Young's Modulus (kPa) | ~15 - 20 (Rigid) | ~3 - 8 (Soft) | Matches soft tissue mechanics (e.g., neural/cardiac). |

Cellular Interaction and Signaling Pathways

Biocompatibility is not merely the absence of toxicity; it is the active promotion of functional tissue integration. When fibroblasts or neural stem cells are seeded onto a this compound based hydrogel, the biomimetic wettability and softness (~3-8 kPa) promote the initial binding of fibronectin and laminin in their active conformations.

This optimal protein presentation triggers Integrin clustering at the cell membrane. The combination of mechanical softness and localized electrical conductivity synergistically activates Focal Adhesion Kinase (FAK). Downstream, FAK phosphorylation drives both the PI3K/Akt pathway (ensuring cell survival) and the MAPK/ERK pathway (driving proliferation and differentiation).

Fig 2: Cellular signaling pathways activated by diol-modified PPy hydrogels.

Validated Experimental Protocol: In Vitro Cytotoxicity & Adhesion

To rigorously validate the biocompatibility of these hydrogels, a self-validating electrochemical-coupled Live/Dead assay must be employed.

Methodology:

-

Substrate Preparation: Cast the diol-modified hydrogel into 24-well plates. Create an internal control well using a non-conductive PEG-diol hydrogel of identical stiffness.

-

Causality: Using a stiffness-matched, non-conductive control isolates electrical conductivity as the sole independent variable affecting cell behavior.

-

-

Cell Seeding: Seed NIH/3T3 fibroblasts or PC12 neural cells at a density of 2 × 10⁴ cells/cm². Allow 4 hours for initial attachment in standard DMEM media.

-

Electrical Stimulation (Optional but Recommended): Apply a biphasic pulsed current (100 mV/mm, 1 Hz) for 2 hours daily.

-

Causality: Biphasic pulsing prevents the buildup of toxic faradaic byproducts at the electrode-hydrogel interface, ensuring that any observed cell death is due to the material itself, not electrochemical hydrolysis.

-

-

Staining and Imaging: At Day 3, wash the samples with warm PBS and incubate with Calcein-AM (live, green) and Ethidium Homodimer-1 (dead, red) for 30 minutes.

-

Self-Validation Checkpoint: If the non-conductive control shows high viability but the conductive hydrogel shows high toxicity, the purification step (dialysis of FeCl₃ and unreacted pyrrole) was insufficient. If both show high viability, the material's inherent biocompatibility is confirmed.

Conclusion

The transition from standard hydrophobic polypyrrole to this compound based hydrogels solves the critical bottleneck of bio-integration in flexible bioelectronics. By leveraging the hydration capacity of the terminal diol group, researchers can engineer conductive matrices that resist biofouling, match the mechanical modulus of soft tissues, and actively promote cell survival pathways. As wearable biosensors and implantable electrodes advance, this monomer will serve as a foundational building block for next-generation, highly biocompatible electroactive therapeutics.

References

- Polypyrrole-incorporated conductive hyaluronic acid hydrogels National Center for Biotechnology Inform

- Biocompatible EDOT−Pyrrole Conjugated Conductive Polymer Coating for Augmenting Cell Attachment, Activity, and Differentiation National Center for Biotechnology Inform

- Current Progress in Conductive Hydrogels and Their Applications in Wearable Bioelectronics and Therapeutics MDPI

- Selective Quantification of Bacteria in Mixtures by Using Glycosylated Polypyrrole/Hydrogel Nanolayers ACS Applied M

- Conductive polymer based hydrogels and their application in wearable sensors: a review SciSpace

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polypyrrole-incorporated conductive hyaluronic acid hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocompatible EDOT−Pyrrole Conjugated Conductive Polymer Coating for Augmenting Cell Attachment, Activity, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Reactivity & Synthesis of 1-(3-Pyrrolyl)glycerol Scaffolds

The following technical guide details the reactivity, synthesis, and handling of 1-(3-pyrrolyl)glycerol derivatives (systematically defined as 3-(1,2,3-trihydroxypropyl)pyrroles ). This scaffold represents a unique intersection of electron-rich heteroaromatic chemistry and chiral polyol functionality, relevant to the design of amphiphilic marine alkaloid analogs and transition-state mimics in glycosidase inhibition.

Executive Summary

The 1-(3-pyrrolyl)glycerol motif combines the high HOMO energy of the pyrrole ring with the hydrophilic, chiral complexity of a glycerol side chain.[1] Unlike 2-substituted pyrroles, the 3-substituted isomers possess a unique electronic vector that preserves the

Part 1: Structural Analysis & Electronic Properties[1]

The Reactivity Matrix

The pyrrole ring is

| Parameter | Characteristic | Implication for Reactivity |

| Electronic Bias | Highly susceptible to Electrophilic Aromatic Substitution (EAS) and oxidation.[1] | |

| Regioselectivity | Electrophiles preferentially attack C2 (adjacent to NH) or C5.[1] The C3-substituent provides steric bulk, slightly favoring C5 attack for large electrophiles.[1] | |

| Side Chain | 1,2,3-Triol (Glycerol) | Acts as a latent nucleophile.[1] Under acidic conditions, the C1-hydroxyl can attack the pyrrole ring (intramolecular Friedel-Crafts) to form bicyclic ethers.[1] |

| pKa (NH) | ~17.5 | Weakly acidic.[1] Deprotonation requires strong bases (NaH, KOtBu) for N-alkylation.[1] |

The "Red Oil" Phenomenon

Pyrroles are notoriously acid-sensitive.[1] Protonation occurs at C2 or C3, disrupting aromaticity and generating a highly electrophilic iminium species.[1] This species is attacked by unprotonated pyrrole molecules, leading to rapid polymerization into insoluble "red oils."[1]

-

Critical Control: 1-(3-pyrrolyl)glycerol derivatives must be stored in basic buffers or as acetonide-protected precursors to prevent autocatalytic decomposition.[1]

Part 2: Synthetic Access Pathways

Two primary routes exist: De Novo Ring Construction (Van Leusen) and Side-Chain Functionalization (Sharpless AD).

Pathway A: Sharpless Asymmetric Dihydroxylation (Recommended)

This route establishes the glycerol chirality with high enantiomeric excess (ee), utilizing 3-vinylpyrrole as the precursor.[1]

-

Precursor: N-Protected 3-formylpyrrole (e.g., N-TIPS or N-Boc).[1]

-

Olefination: Wittig reaction to generate 3-vinylpyrrole.

-

Oxidation: Sharpless Asymmetric Dihydroxylation (AD-mix-

or

Pathway B: Van Leusen Pyrrole Synthesis

Best for constructing the pyrrole ring already containing the side chain precursor.

-

Reagents: Tosylmethyl isocyanide (TosMIC) +

-unsaturated esters/ketones.

Part 3: Visualization of Pathways[1]

Figure 1: Synthetic logic flow from 3-formylpyrrole to the target glycerol scaffold, highlighting critical divergence points for oxidative degradation and acid-catalyzed cyclization.

Part 4: Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 3-Vinylpyrrole

This protocol is adapted for high-value intermediates where enantiopurity is critical.[1]

Reagents:

-

N-TIPS-3-vinylpyrrole (1.0 equiv)[1]

-

AD-mix-

(1.4 g per mmol of substrate) -

Methanesulfonamide (1.0 equiv)

-

t-BuOH/H2O (1:1 v/v)[1]

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve AD-mix-

in t-BuOH/H2O. Stir at room temperature until two clear phases form. -

Cooling: Cool the mixture to 0°C. Add methanesulfonamide (accelerates hydrolysis of the osmate ester).

-

Addition: Add N-TIPS-3-vinylpyrrole in one portion.

-

Reaction: Stir vigorously at 0°C for 12-24 hours. Monitor by TLC (stain with KMnO4; pyrroles also stain red/purple with Vanillin).

-

Quenching (Critical): Quench with saturated aqueous sodium sulfite (

) and stir for 45 minutes at room temperature. Note: This reduces Os(VIII) to Os(IV) and prevents oxidative cleavage. -

Extraction: Extract with EtOAc (3x). Wash combined organics with 1M KOH (removes sulfonamide) and brine.[1]

-

Purification: Flash chromatography on silica gel (pre-treated with 1% triethylamine to neutralize acidity).

Validation Check:

- H NMR should show the disappearance of vinyl protons (5.0-6.7 ppm) and appearance of carbinol protons (3.5-4.5 ppm).[1]

-

Self-Validation: If the product turns brown/black upon concentration, residual acid from silica gel triggered polymerization.[1] Always use buffered silica.[1]

Part 5: Reactivity & Derivatization Guide[1]

Electrophilic Aromatic Substitution (EAS)

The 1-(3-pyrrolyl)glycerol scaffold directs incoming electrophiles to the C2 or C5 positions.

-

Vilsmeier-Haack Formylation: Preferentially occurs at C2 (sterically less hindered than C5 if the glycerol chain is bulky, but electronically C5 is also viable).[1]

-

Halogenation (NBS): Extremely fast.[1] Usually results in poly-halogenation unless stoichiometric control is precise at -78°C.[1]

Oxidative Dearomatization

Pyrroles are electron-rich dienes. Reaction with singlet oxygen (

-

Mechanism: [4+2] cycloaddition of oxygen across C2-C5, followed by rearrangement.[1]

-

Application: This pathway is often used to synthesize maleimide-based kinase inhibitors from pyrrole precursors.

Glycerol Side-Chain Cyclization

Under Lewis acid catalysis (

-

Result: Formation of dihydro-1H-furo[2,3-b]pyrrole derivatives.

-

Control: To prevent this, protect the glycerol as a 1,2-acetonide (using 2,2-dimethoxypropane + pTsOH) immediately after synthesis.

References

-

Van Leusen Pyrrole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,carbon double bonds.[1] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from enamines and 1,5-disubstituted 4-tosyl-2-imidazolines from Schiff bases."[1] Journal of Organic Chemistry. Link

-

Sharpless Dihydroxylation: Jacobsen, E. N., et al. "Osmium-catalyzed asymmetric dihydroxylation of olefins."[1][7] Journal of the American Chemical Society. Link

-

Pyrrole Reactivity (EAS): Anderson, H. J., & Lee, S. F.[1] "Pyrrole chemistry. IV. The formylation of substituted pyrroles." Canadian Journal of Chemistry. Link[1]

-

Oxidative Dearomatization: Dubbaka, S. R., et al. "Oxidation of Pyrroles to Maleimides."[1] Organic Letters. Link

-

Marine Alkaloid Context: Berlinck, R. G. S., et al. "The Chemistry and Biology of Guanidine Natural Products." Natural Product Reports. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds [mdpi.com]

- 7. Sharpless Dihydroxylation [drugfuture.com]

The Architecture of the Pyrrole Ring: From Classical Condensation to Catalytic N-Alkylation

Executive Summary

The pyrrole ring is a fundamental pharmacophore in medicinal chemistry, serving as the structural core for blockbuster drugs like Atorvastatin (Lipitor) and essential heme-containing enzymes.[1] However, the synthesis of N-alkylated pyrroles presents a unique dichotomy: one must choose between constructing the ring around the nitrogen (condensation) or modifying an existing ring (substitution).

This guide dissects the history, mechanism, and execution of these two distinct strategies. It moves beyond textbook definitions to provide a researcher-grade analysis of why specific protocols fail or succeed, grounded in electronic theory and industrial reality.

Part 1: The Chemical Conundrum

To master N-alkylation, one must first understand the electronic schizophrenia of the pyrrole ring.

-

Aromaticity vs. Nucleophilicity: The nitrogen lone pair is delocalized into the

-system to maintain aromaticity ( -

Acidity (

): The N-H bond is weakly acidic. Deprotonation requires strong bases, but the resulting pyrrolyl anion is an ambient nucleophile. -

Regioselectivity (N vs. C): According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is the "hard" center, while the carbons (C2/C3) are "soft" centers.

-

Result: Simple alkylation with soft electrophiles (like alkyl iodides) often leads to unwanted C-alkylation or polymerization.

-

Part 2: The Constructive Approach (1884–1950s)

Strategy: Build the ring with the alkyl group already attached.

The Paal-Knorr Synthesis (1884)

Independently reported by Carl Paal and Ludwig Knorr, this method remains the industrial gold standard for sterically crowded pyrroles.

Mechanism: For over a century, the mechanism was debated. It was not until 1991 that Amarnath et al. conclusively proved that the reaction proceeds via a hemiaminal intermediate, and the rate-determining step is the cyclization, not the initial attack.

Key Insight: Acid catalysis is a double-edged sword. It activates the carbonyls (good) but protonates the amine (bad). The "sweet spot" is often a weak acid buffer (pH 4–5) or the use of acetic acid.

The Clauson-Kaas Modification (1952)

Handling 1,4-dialdehydes (succindialdehyde) is difficult due to their instability (polymerization). Niels Clauson-Kaas introduced 2,5-dimethoxytetrahydrofuran as a stable, masked equivalent of succindialdehyde.

Protocol 1: Standard Clauson-Kaas Synthesis